

# (R)-2-Methyl-1,4-butanediol physical properties

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## Compound of Interest

Compound Name:	(R)-2-Methyl-1,4-butanediol
Cat. No.:	B3068055

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An In-Depth Technical Guide to the Physical Properties of **(R)-2-Methyl-1,4-butanediol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(R)-2-Methyl-1,4-butanediol** is a chiral diol that serves as a crucial building block in modern organic synthesis. Its unique stereochemistry and bifunctional nature make it a valuable synthon, particularly in the development of complex molecular architectures required for pharmaceuticals and agrochemicals.<sup>[1]</sup> The presence of a methyl group on a four-carbon diol backbone introduces a chiral center, leading to distinct enantiomeric forms, with the (R)-isomer being a key component for creating specific three-dimensional arrangements in target molecules.<sup>[2]</sup> This guide provides a comprehensive overview of the core physical and chemical properties of **(R)-2-Methyl-1,4-butanediol**, offering field-proven insights for its effective application in research and development.

## Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any successful experimental work. The nomenclature and structural representation of **(R)-2-Methyl-1,4-butanediol** are precise and critical for distinguishing it from its stereoisomer and other related diols.

The systematic IUPAC name for this compound is (R)-2-methylbutane-1,4-diol.<sup>[2]</sup> It possesses a single chiral center at the C-2 position, the point of attachment for the methyl group, which dictates the (R) configuration.<sup>[2]</sup>

Table 1: Core Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	<b>22644-28-6</b>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	104.15 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
InChI Key	MWCBGWLCXSUTHK- RXMQYKEDSA-N	<a href="#">[1]</a> <a href="#">[6]</a>
Canonical SMILES	C--INVALID-LINK--CO	<a href="#">[1]</a>

| Common Synonyms | (R)-(+)-2-Methyl-1,4-butanediol |[\[2\]](#)[\[5\]](#) |

The three-dimensional arrangement of the atoms is visualized below. The stereochemistry at the C-2 carbon is fundamental to its role in asymmetric synthesis.

Caption: Structure of **(R)-2-Methyl-1,4-butanediol**.

## Core Physicochemical Properties

The physical properties of **(R)-2-Methyl-1,4-butanediol** dictate its handling, reaction conditions, and purification methods. As a diol, its two hydroxyl groups dominate its characteristics, leading to hydrogen bonding that influences its boiling point, viscosity, and solubility.

Table 2: Summary of Physical Properties

Property	Value	Conditions	Source(s)
Appearance	Colorless liquid	Ambient	<a href="#">[1]</a>
Boiling Point	127 °C	14 mmHg	<a href="#">[3]</a> <a href="#">[5]</a>
Density	0.992 g/mL	20 °C	<a href="#">[3]</a> <a href="#">[5]</a>
Refractive Index (n <sub>D</sub> )	1.449	20 °C	<a href="#">[5]</a>
Flash Point	146 °C	Closed Cup	<a href="#">[3]</a> <a href="#">[5]</a>
Vapor Pressure	0.039 mmHg	25 °C	<a href="#">[3]</a> <a href="#">[7]</a>
pKa	14.91 ± 0.10	Predicted	<a href="#">[1]</a> <a href="#">[5]</a>

| Solubility | Soluble | Water |[\[1\]](#) |

## Expert Insights on Physical Properties:

- Boiling Point: The relatively high boiling point, even under reduced pressure, is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups. This necessitates vacuum distillation for purification to prevent thermal decomposition at atmospheric pressure.
- Density: With a density very close to that of water, it is important to note that it will not distinctly layer with aqueous solutions, a key consideration during workup procedures.
- Solubility: Its solubility in water and other polar protic solvents is due to the hydrophilic nature of its two hydroxyl groups. This property is advantageous for certain reaction types but may complicate extraction into nonpolar organic solvents.
- Viscosity: While not always quantified in datasheets, as a diol, it is expected to be more viscous than corresponding mono-alcohols. This can affect stirring efficiency and transfer operations in the lab.

## Spectroscopic and Analytical Profile

Structural confirmation is paramount. The combination of NMR, IR, and mass spectrometry provides a complete analytical picture of the molecule.

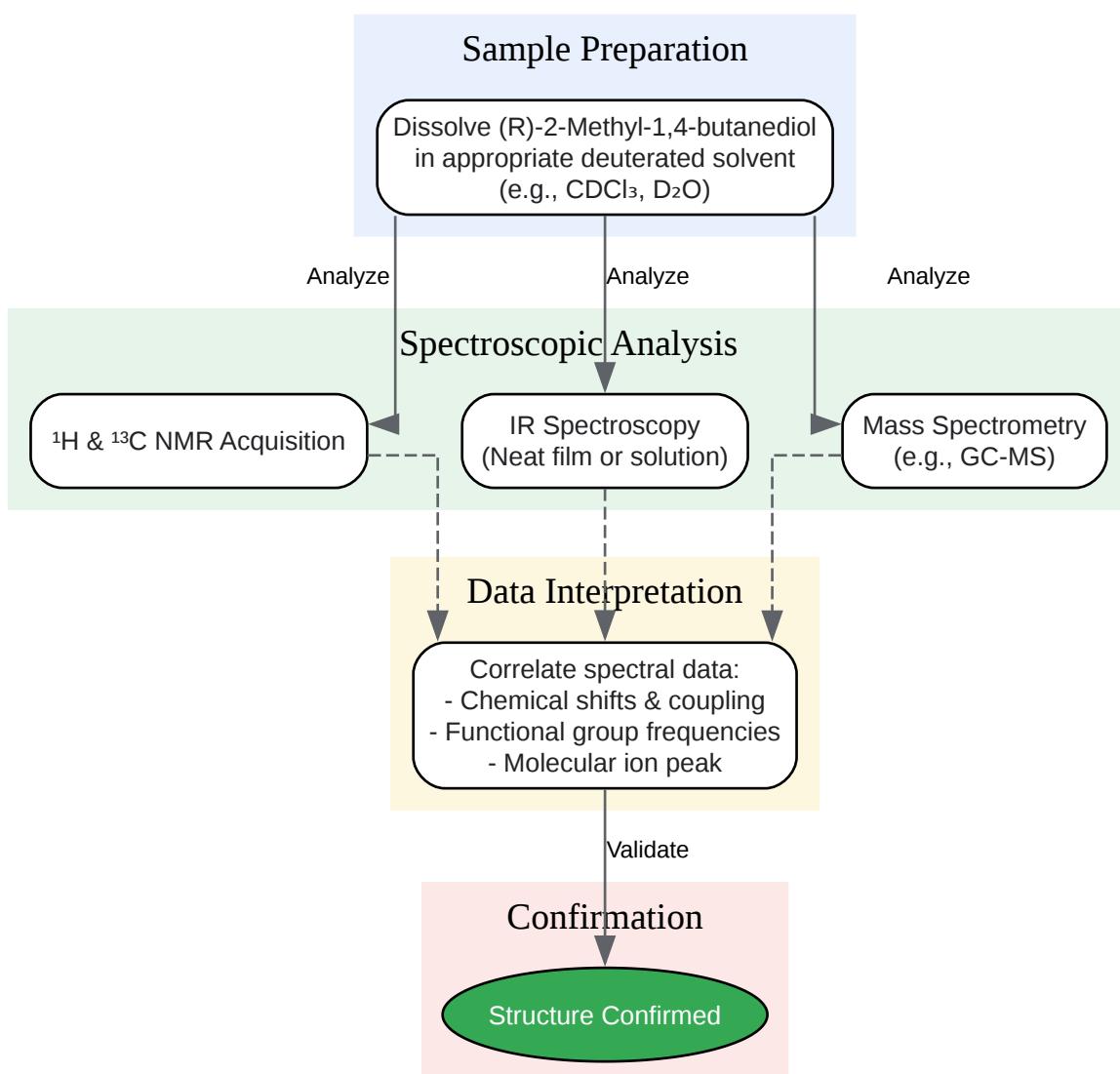
## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is the most direct method for confirming the structure. Key expected signals include a doublet for the methyl group, complex multiplets for the methylene and methine protons on the carbon backbone, and broad singlets for the two hydroxyl protons, which may shift depending on concentration and solvent. The integration of these signals will correspond to the number of protons in each environment.[\[6\]](#)
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show five distinct signals, one for each carbon atom in the unique electronic environments of the molecule.[\[8\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$ , characteristic of the O-H stretching of the hydrogen-bonded hydroxyl groups. C-H stretching bands will appear just below 3000  $\text{cm}^{-1}$ , and a C-O stretching band will be visible in the 1000-1200  $\text{cm}^{-1}$  region.[\[9\]](#)

## Workflow for Structural Verification



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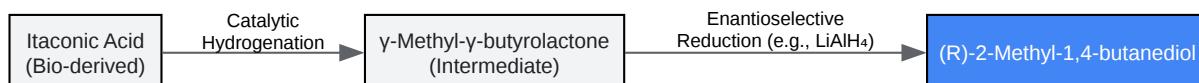
Caption: Standard workflow for spectroscopic confirmation.

## Synthesis and Commercial Availability

**(R)-2-Methyl-1,4-butanediol** is not a commodity chemical; it is a specialty reagent whose value lies in its enantiomeric purity. Its synthesis is a key area of research, often starting from bio-renewable sources.

A prominent synthetic route involves the catalytic hydrogenation of itaconic acid, a bio-based chemical.<sup>[2][10]</sup> This process can be tuned to favor the production of 2-methyl-1,4-butanediol

over other products like 3-methyltetrahydrofuran.[2] Achieving high enantiomeric purity requires stereoselective methods. For instance, the enantioselective reduction of a corresponding  $\gamma$ -methyl-substituted lactone using a reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ) can yield the desired (R)- or (S)-enantiomer with high enantiomeric excess.[2]



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Caption: Simplified synthetic pathway from itaconic acid.

## Comparative Analysis: A Chiral Variant of a Commodity Chemical

To fully appreciate the utility of **(R)-2-Methyl-1,4-butanediol**, it is instructive to compare it with its achiral, linear counterpart, 1,4-butanediol (1,4-BDO). 1,4-BDO is a large-volume industrial chemical used extensively in the production of polymers like polybutylene terephthalate (PBT) and tetrahydrofuran (THF).[11][12][13]

Table 3: Comparison with 1,4-Butanediol

Feature	(R)-2-Methyl-1,4-butanediol	1,4-Butanediol (1,4-BDO)
CAS Number	<b>22644-28-6</b>	<b>110-63-4</b> [14]
Structure	Branched-chain, chiral	Linear, achiral
Boiling Point	~127 °C / 14 mmHg[3][5]	~230 °C / 760 mmHg[15]
Primary Use	Chiral building block in fine chemical synthesis[1]	Industrial solvent, polymer precursor[12]
Key Impact	Introduces stereochemistry, controls 3D structure	Forms linear polymer chains

| Crystallinity in Polymers | Reduces crystallinity due to branching[2] | Higher potential for crystallinity |

The critical distinction lies in the methyl group. This "simple" structural modification introduces chirality and branching, which significantly alters the properties of polymers derived from it, typically reducing crystallinity and changing the glass transition temperature.[2] For drug development professionals, the chirality is the most important feature, allowing for stereospecific interactions with biological targets.

## Safety and Handling

While comprehensive toxicological data is not thoroughly established, standard laboratory precautions for handling liquid diols should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors.[16] As a viscous liquid, it should be handled carefully to avoid spills.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[16] If inhaled, move to fresh air. [16] Seek medical attention if symptoms persist.

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[16]

## Conclusion

**(R)-2-Methyl-1,4-butanediol** is a specialized chiral reagent whose physical properties are well-suited for its primary role as a building block in asymmetric synthesis. Its hydroxyl functionalities provide reactive handles, while its stereocenter allows for the precise construction of enantiomerically pure molecules. Understanding its physical characteristics—from boiling point and solubility to its spectroscopic signature—is essential for any researcher

aiming to leverage its unique structure in the synthesis of novel compounds for pharmaceutical and other high-value applications.

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